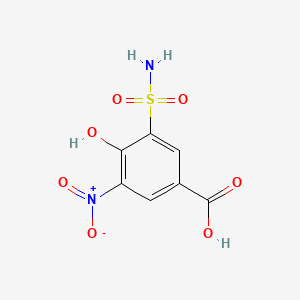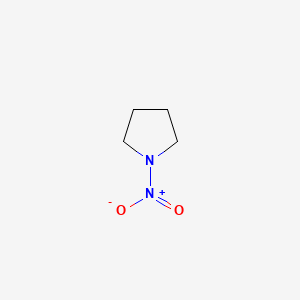
4-Hydroxy-3-nitro-5-sulfamoylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3-nitro-5-sulfamoylbenzoic acid is a chemical compound with the molecular formula C7H6N2O7S. It is known for its unique structure, which includes a hydroxyl group, a nitro group, and a sulfamoyl group attached to a benzoic acid core. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Hydroxy-3-nitro-5-sulfamoylbenzoic acid can be synthesized through several methodsThe nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration reactors and continuous flow processes to ensure consistent quality and yield
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-3-nitro-5-sulfamoylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-3-nitrobenzoic acid or 4-oxo-3-nitrobenzoic acid.
Reduction: Formation of 4-hydroxy-3-amino-5-sulfamoylbenzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Hydroxy-3-nitro-5-sulfamoylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-hydroxy-3-nitro-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfamoyl group can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
4-Hydroxy-3-nitro-5-sulfamoylbenzoic acid can be compared with similar compounds such as:
3-Hydroxy-4-nitrobenzoic acid: Lacks the sulfamoyl group, resulting in different chemical reactivity and biological activity.
4-Chloro-3-nitro-5-sulfamoylbenzoic acid: Contains a chlorine atom instead of a hydroxyl group, leading to variations in its chemical properties and applications.
3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid: Contains a phenoxy group, which alters its solubility and reactivity.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
4-hydroxy-3-nitro-5-sulfamoylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O7S/c8-17(15,16)5-2-3(7(11)12)1-4(6(5)10)9(13)14/h1-2,10H,(H,11,12)(H2,8,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOBVCSOLKNXMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)S(=O)(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O7S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl [(3-fluorophenyl)methyl]carbamate](/img/structure/B13420402.png)

![[(3aR,6S,6aR)-6-[(4-methoxyphenyl)methoxy]-2,2-dimethyl-5-(methylsulfonyloxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methyl methanesulfonate](/img/structure/B13420412.png)
![Trimethylsilyl (6R,7R)-3-(((5-Methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-7-((trimethylsilyl)amino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13420416.png)





![(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-17-(2-fluoroacetyl)-11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13420473.png)


